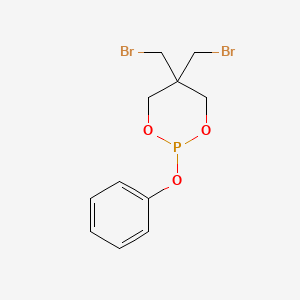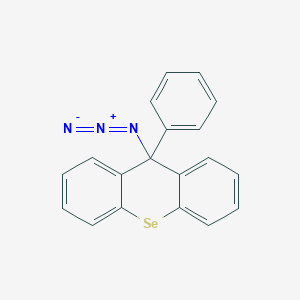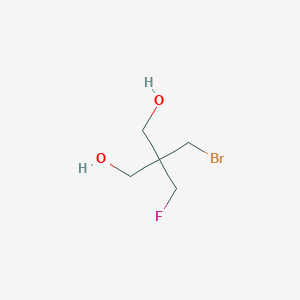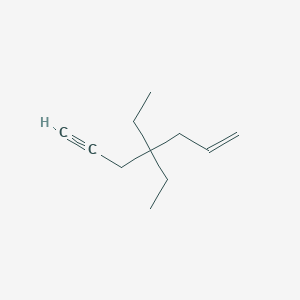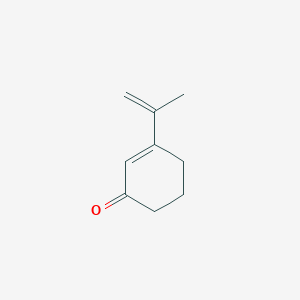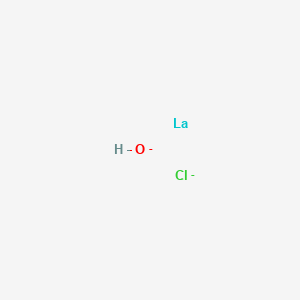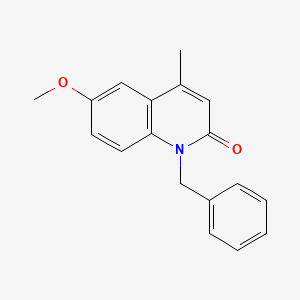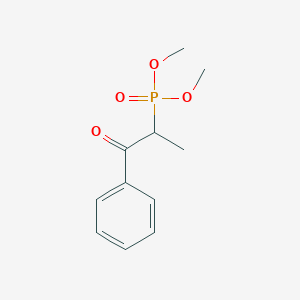![molecular formula C16H27NSi B14566551 N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline CAS No. 61859-72-1](/img/structure/B14566551.png)
N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline is an organic compound that features a trimethylsilyl group, a hex-3-en-1-yl chain, and an aniline moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline typically involves the reaction of aniline derivatives with trimethylsilyl reagentsThe reaction conditions often require the presence of a base and a solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted anilines, amines, and siloxanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(Trimethylsilyl)methyl]benzylamine
- N-Trimethylsilylbenzaldimine
- 3-(Trimethylsilyl)-1-propanol
Uniqueness
N-Methyl-N-[5-(trimethylsilyl)hex-3-en-1-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
61859-72-1 |
|---|---|
Molecular Formula |
C16H27NSi |
Molecular Weight |
261.48 g/mol |
IUPAC Name |
N-methyl-N-(5-trimethylsilylhex-3-enyl)aniline |
InChI |
InChI=1S/C16H27NSi/c1-15(18(3,4)5)11-9-10-14-17(2)16-12-7-6-8-13-16/h6-9,11-13,15H,10,14H2,1-5H3 |
InChI Key |
UGAFMIQLUFOBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCCN(C)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate](/img/structure/B14566473.png)
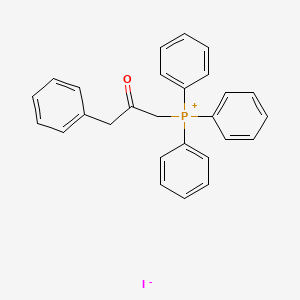
![3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14566498.png)
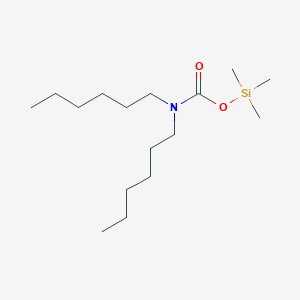
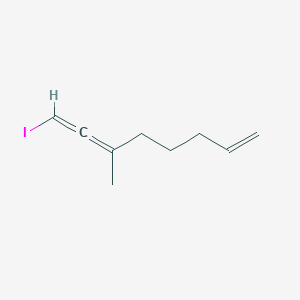
![1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol](/img/structure/B14566530.png)
